5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is of particular interest due to its ability to selectively inhibit certain enzymes, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide involves the selective inhibition of certain enzymes, such as BRD4 and CDK9. These enzymes are involved in the regulation of gene expression and cell proliferation, and their inhibition by this compound leads to the suppression of tumor growth and inflammation. This compound has also been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the suppression of tumor growth and inflammation, induction of apoptosis in cancer cells, and inhibition of angiogenesis. The compound has also been shown to have anti-metastatic activity, which makes it a promising candidate for the treatment of various cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide is its selective inhibition of certain enzymes, which makes it a promising candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments, including its low solubility and stability, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. The compound has also been studied for its potential use in combination with other drugs, which could enhance its therapeutic efficacy. Additionally, the study of this compound in preclinical models and clinical trials will be important for the evaluation of its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has a selective mechanism of action, which makes it a promising candidate for the treatment of various cancers, inflammation, and metabolic disorders. While there are some limitations for lab experiments, the future directions of this compound include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties.
Méthodes De Synthèse
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide involves a series of reactions that begin with the preparation of 4-bromo-1H-pyrazole, which is then reacted with 2,3-dimethylphenylamine to form the intermediate compound. The final step involves the reaction of the intermediate with 2-furoic acid to yield this compound. The synthesis of this compound has been described in detail in several publications, and the compound has been synthesized using various methods.
Applications De Recherche Scientifique
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. The compound has been shown to selectively inhibit certain enzymes, such as BRD4 and CDK9, which are involved in the regulation of gene expression and cell proliferation. This makes this compound a promising candidate for the treatment of various cancers, including leukemia, lymphoma, and solid tumors.
Propriétés
Formule moléculaire |
C17H16BrN3O2 |
---|---|
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
5-[(4-bromopyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H16BrN3O2/c1-11-4-3-5-15(12(11)2)20-17(22)16-7-6-14(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22) |
Clé InChI |
HBOFPRKVHXULRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.